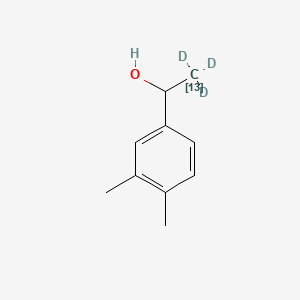

1-(3,4-Dimethylphenyl)ethanol-13C,d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-Dimethylphenyl)ethanol-13C,d3 is a labeled compound used primarily in scientific research. It is an isotopically labeled version of 1-(3,4-Dimethylphenyl)ethanol, where the carbon-13 isotope and deuterium atoms are incorporated into the molecular structure. This compound is often used in studies involving metabolic pathways, environmental pollutant standards, and chemical identification .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)ethanol-13C,d3 typically involves the introduction of carbon-13 and deuterium into the parent compound, 1-(3,4-Dimethylphenyl)ethanol. This can be achieved through various synthetic routes, including:

Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, reacts with a carbon-13 labeled benzaldehyde derivative to form the labeled alcohol.

Reduction: The reduction of a labeled ketone precursor using deuterium-labeled reducing agents can yield the desired labeled alcohol.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to introduce deuterium atoms into the molecular structure.

Isotopic Exchange: Employing isotopic exchange reactions to replace hydrogen atoms with deuterium in the presence of a carbon-13 labeled precursor.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,4-Dimethylphenyl)ethanol-13C,d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the alcohol to the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups using reagents like thionyl chloride

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

Applications De Recherche Scientifique

1-(3,4-Dimethylphenyl)ethanol-13C,d3 has a wide range of applications in scientific research, including:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic studies to trace the pathways of labeled compounds in biological systems.

Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.

Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, and food

Mécanisme D'action

The mechanism of action of 1-(3,4-Dimethylphenyl)ethanol-13C,d3 involves its incorporation into metabolic pathways or chemical reactions as a labeled compound. The carbon-13 and deuterium isotopes allow researchers to track the compound’s behavior and interactions within a system. This helps in understanding the molecular targets and pathways involved in various biological and chemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3,4-Dimethylphenyl)ethanol: The unlabeled parent compound.

1-(3,4-Dimethylphenyl)ethanol-13C: Labeled with only carbon-13.

1-(3,4-Dimethylphenyl)ethanol-d3: Labeled with only deuterium

Uniqueness

1-(3,4-Dimethylphenyl)ethanol-13C,d3 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, making it a valuable tool in scientific research .

Activité Biologique

1-(3,4-Dimethylphenyl)ethanol-13C,d3 is a stable isotope-labeled compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and potential applications based on available research findings.

- Molecular Formula : C10H13D3O

- Molecular Weight : 154.23 g/mol

- CAS Number : 1246816-91-0

- Chemical Structure : The compound features a dimethyl-substituted phenyl group attached to an ethanol moiety.

The biological activity of this compound is primarily linked to its interactions with various biological targets:

- Dopamine Receptor Modulation : The compound is structurally similar to known dopamine receptor agonists. It may influence dopaminergic signaling pathways, which are critical in the treatment of neurological disorders such as Parkinson's disease and schizophrenia .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy .

In Vitro Studies

In vitro studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines. For instance:

- Cell Line Testing : In assays involving human leukemia cells, the compound demonstrated an IC50 value indicating significant antiproliferative effects. The specific IC50 values varied depending on the cell line tested, with some lines showing greater sensitivity than others .

In Vivo Studies

Research involving animal models has indicated potential therapeutic effects:

- Neuroprotective Effects : Animal studies have suggested that this compound may provide neuroprotective benefits by modulating dopamine levels and reducing oxidative stress in neuronal cells .

Case Studies

- Case Study on Neuroprotection :

- Cancer Cell Line Research :

Data Table: Biological Activity Summary

| Biological Activity | IC50 (µM) | Cell Line | Effect Observed |

|---|---|---|---|

| Antiproliferative Activity | 0.5 - 1.2 | Neuroblastoma | Significant cytotoxicity |

| Neuroprotective Effects | N/A | Rodent Model | Improved motor function |

Propriétés

IUPAC Name |

2,2,2-trideuterio-1-(3,4-dimethylphenyl)(213C)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/i3+1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTSQZZOTXFJJG-LBDFIVMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C1=CC(=C(C=C1)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.